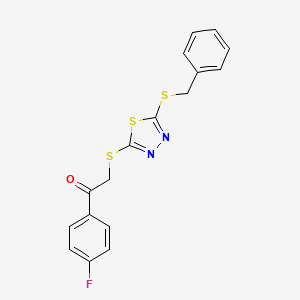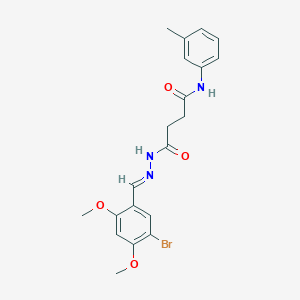
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanon ist eine komplexe organische Verbindung, die einen Thiadiazolring, eine Benzylthiogruppe und eine Fluorphenylgruppe enthält.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanon erfolgt typischerweise in mehreren Schritten. Ein gängiges Verfahren beinhaltet die Reaktion von 5-(Benzylthio)-1,3,4-thiadiazol-2-thiol mit 1-(4-Fluorophenyl)ethanon unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat und einem Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Das Verfahren würde auf höhere Ausbeuten und Reinheit optimiert sein und häufig kontinuierliche Fließreaktoren und fortschrittliche Reinigungsverfahren wie Umkristallisation und Chromatographie beinhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone typically involves multiple steps. One common method includes the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol with 1-(4-fluorophenyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Benzylthiogruppe kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.
Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Alkoholabkömmlinge.
Substitution: Verschiedene substituierte Thiadiazolderivate.
Wissenschaftliche Forschungsanwendungen
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanon hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als antimikrobielles oder Antikrebsmittel untersucht.
Medizin: Wird auf seine pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Thiadiazolring und die Fluorphenylgruppe können mit Enzymen oder Rezeptoren interagieren und deren Aktivität möglicherweise hemmen oder ihre Funktion verändern. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The thiadiazole ring and fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-((5-(Methylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanon
- 2-((5-(Ethylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanon
Einzigartigkeit
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)-1-(4-fluorophenyl)ethanon ist aufgrund des Vorhandenseins der Benzylthiogruppe einzigartig, die seine biologische Aktivität und chemische Reaktivität im Vergleich zu ähnlichen Verbindungen mit unterschiedlichen Substituenten verbessern kann.
Eigenschaften
Molekularformel |
C17H13FN2OS3 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C17H13FN2OS3/c18-14-8-6-13(7-9-14)15(21)11-23-17-20-19-16(24-17)22-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI-Schlüssel |
ROMSEERKEIFVDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isopropyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975652.png)


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975661.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975668.png)

![2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11975672.png)

![Ethyl 2-[(phenylcarbamoyl)amino]benzoate](/img/structure/B11975696.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,2,3-triol](/img/structure/B11975702.png)



![2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975714.png)
